

A Comparative Guide to the Potency and Selectivity of Sar405

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency and selectivity of **Sar405**, a first-inclass inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. The information presented is supported by experimental data to offer an objective analysis for research and drug development applications.

Introduction to Sar405

Sar405 is a potent and highly selective, ATP-competitive inhibitor of Vps34 (also known as PIK3C3).[1][2][3][4][5][6][7] Vps34 is a crucial enzyme in the initiation of autophagy, a cellular process responsible for the degradation of cellular components. By inhibiting Vps34, **Sar405** effectively blocks autophagosome formation.[2][4][6][8] Its high selectivity makes it a valuable tool for studying the specific roles of Vps34 in cellular processes and as a potential therapeutic agent.

Potency and Selectivity of Sar405

Sar405 demonstrates nanomolar potency against Vps34. Experimental data reveals an IC50 of approximately 1 nM in enzymatic assays and a binding equilibrium constant (Kd) of 1.5 nM.[1] [3][4][5][6] In cellular assays, **Sar405** inhibits the Vps34-dependent localization of a GFP-FYVE reporter with an IC50 of 27 nM and prevents autophagosome formation with an IC50 of 42 nM. [2][6][7]



A key feature of **Sar405** is its exceptional selectivity. It shows minimal activity against other PI3K class I and class II isoforms, as well as mTOR, at concentrations up to 10 μ M.[1][3] This high degree of selectivity is attributed to its unique binding mode within the ATP-binding cleft of Vps34.[3][5]

Comparative Analysis with Other Kinase Inhibitors

For a broader perspective, this guide includes a comparison with inhibitors of a different kinase family, the Pim kinases, which are involved in cell proliferation and survival. AZD1208 and SGI-1776 are presented here as examples of potent kinase inhibitors. It is important to note that these inhibitors target a different class of kinases and are not direct alternatives to **Sar405** but serve to benchmark its potency and selectivity profile within the broader landscape of kinase inhibitors.

Ouantitative Data Summary

Inhibitor	Target Kinase(s)	IC50 (Enzymatic Assay)	Kd	Cellular IC50
Sar405	Vps34/PIK3C3	~1 nM[1][3]	1.5 nM[1][3][4][5] [6]	27 nM (GFP- FYVE)[2][7], 42 nM (Autophagy) [4][6]
AZD1208	Pim-1, Pim-2, Pim-3	0.4 nM, 5 nM, 1.9 nM[9][10]	0.1 nM, 1.92 nM, 0.4 nM[11][12]	<150 nM[11][12] [13]
SGI-1776	Pim-1, Pim-2, Pim-3	7 nM, 363 nM, 69 nM[14][15] [16]	Not Reported	Not Reported

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **Sar405**'s potency and selectivity.

Vps34 Enzymatic Assay (In Vitro Potency)



This assay quantifies the ability of an inhibitor to block the enzymatic activity of recombinant Vps34.

- Reaction Mixture Preparation: A reaction buffer is prepared containing a lipid substrate (e.g., phosphatidylinositol), purified recombinant human Vps34 enzyme, and ATP.
- Inhibitor Addition: Serial dilutions of Sar405 are added to the reaction mixture.
- Initiation and Incubation: The kinase reaction is initiated by the addition of [γ-³²P]ATP or by using a non-radioactive detection method (e.g., ADP-Glo™ Kinase Assay). The mixture is incubated at room temperature for a specified period.
- Detection of Activity: The amount of phosphorylated substrate is measured. For radioactive
 assays, this involves capturing the phosphorylated lipid on a filter and measuring
 radioactivity using a scintillation counter. For non-radioactive assays, the amount of ADP
 produced is quantified via a luminescence-based method.
- IC50 Determination: The concentration of Sar405 that inhibits 50% of the Vps34 enzymatic activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Autophagy Assay (Cellular Potency)

This assay measures the effect of the inhibitor on autophagy in a cellular context.

- Cell Culture and Treatment: A suitable cell line (e.g., GFP-LC3 HeLa or H1299 cells) is cultured.[1][4] The cells are then treated with varying concentrations of Sar405. Autophagy can be induced by starvation (e.g., incubation in EBSS) or by treatment with an mTOR inhibitor like AZD8055.[1][4][8]
- LC3-II Conversion Analysis: The conversion of LC3-I to LC3-II, a marker of autophagosome formation, is assessed. This can be done via Western blotting to detect the lipidated form (LC3-II) or by fluorescence microscopy/imaging cytometry to quantify the formation of GFP-LC3 puncta (autophagosomes).[1][4]
- IC50 Calculation: The concentration of Sar405 that causes a 50% reduction in LC3-II conversion or GFP-LC3 puncta formation is determined.



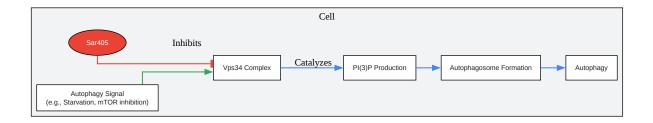
Kinase Selectivity Profiling

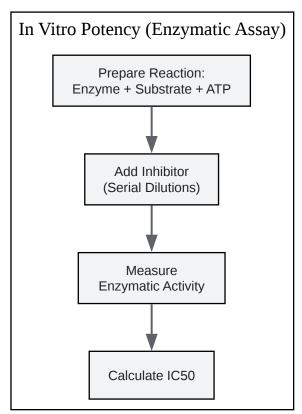
This experiment assesses the specificity of the inhibitor against a panel of other kinases.

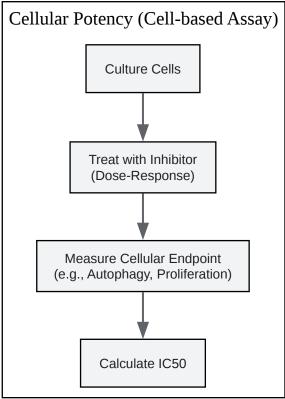
- Kinase Panel: A broad panel of purified recombinant kinases (e.g., other PI3K isoforms, mTOR, protein kinases) is used.
- Inhibitor Concentration: **Sar405** is tested at a fixed, high concentration (e.g., 1 μ M or 10 μ M) against each kinase in the panel.[1][3]
- Activity Measurement: The enzymatic activity of each kinase in the presence of Sar405 is measured using methods similar to the in vitro potency assay.
- Selectivity Determination: The percentage of inhibition for each kinase is calculated. High
 selectivity is demonstrated if Sar405 potently inhibits the target kinase (Vps34) while
 showing minimal inhibition of other kinases in the panel.

Visualizations Signaling Pathway of Sar405 in Autophagy









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